Cbz-3,5-Dimethy-L-Phenylalanine Cbz-3,5-Dimethy-L-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3681269
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 327.44

Cbz-3,5-Dimethy-L-Phenylalanine

CAS No.:

Cat. No.: VC3681269

Molecular Formula:

Molecular Weight: 327.44

* For research use only. Not for human or veterinary use.

Cbz-3,5-Dimethy-L-Phenylalanine -

Specification

Molecular Weight 327.44

Introduction

Cbz-3,5-Dimethyl-L-Phenylalanine, also known as N-carbobenzyloxy-3,5-dimethyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. It features a carbobenzyloxy (Cbz) protecting group and two methyl groups at the 3 and 5 positions of the phenyl ring. These structural modifications enhance its stability, solubility in organic solvents, and unique chemical properties compared to other derivatives of phenylalanine.

Synthesis of Cbz-3,5-Dimethyl-L-Phenylalanine

The synthesis of Cbz-3,5-Dimethyl-L-Phenylalanine typically involves:

  • Starting Material: L-phenylalanine or its derivatives.

  • Introduction of Methyl Groups: Electrophilic aromatic substitution to add methyl groups at the 3 and 5 positions of the phenyl ring.

  • Cbz Protection: The amino group is protected using benzyl chloroformate (Cbz-Cl) to prevent unwanted side reactions during further chemical transformations.

This process ensures the selective modification of the phenyl ring while preserving the amino acid's chirality.

Biological Activity and Applications

Cbz-3,5-Dimethyl-L-Phenylalanine has been explored for its potential applications in medicinal chemistry due to its unique steric and electronic properties:

  • Peptide Synthesis: The Cbz group acts as a protecting group for amino acids during peptide coupling reactions.

  • Medicinal Chemistry: The compound's structural modifications enhance its interaction with biological targets, making it valuable in drug design.

The presence of the two methyl groups influences its steric effects and electronic distribution, which may contribute to improved binding affinity and selectivity in biological systems.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
Cbz-L-PhenylalanineOne methyl group on the phenyl ringLacks additional methyl groups at 3 & 5
Cbz-N-Methyl-L-PhenylalanineMethyl group on nitrogenDifferent functional group positioning
Cbz-TyrosineHydroxyl group on aromatic ringContains hydroxyl instead of methyl
Cbz-GlycineNo aromatic ringSimpler structure

The dual methylation at positions 3 and 5 imparts distinct steric hindrance and electronic effects that differentiate it from these analogs.

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